molecular formula C17H18FN5O2S2 B585089 1-(3-Thienyl)-3-(methylamino)propyl 1-naphthyl ether CAS No. 116817-27-7

1-(3-Thienyl)-3-(methylamino)propyl 1-naphthyl ether

Cat. No.: B585089
CAS No.: 116817-27-7
M. Wt: 407.482
InChI Key: ZWMGIFUNVAXYGP-UHFFFAOYSA-N
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Description

1-(3-Thienyl)-3-(methylamino)propyl 1-naphthyl ether is an organic compound that features a unique structure combining a thienyl group, a methylamino group, and a naphthyl ether

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Thienyl)-3-(methylamino)propyl 1-naphthyl ether typically involves the following steps:

    Formation of the Thienyl Intermediate: The thienyl group is introduced through a reaction involving thiophene and an appropriate halogenating agent.

    Amination: The intermediate is then subjected to amination using methylamine under controlled conditions to form the methylamino derivative.

    Etherification: The final step involves the etherification of the naphthyl group with the methylamino derivative, typically using a strong base such as sodium hydride in an aprotic solvent like dimethylformamide.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Thienyl)-3-(methylamino)propyl 1-naphthyl ether can undergo various chemical reactions, including:

    Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The ether linkage can be cleaved under acidic or basic conditions, leading to the formation of the corresponding alcohol and ether.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used.

    Substitution: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate ether cleavage.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Alcohols and ethers.

Scientific Research Applications

1-(3-Thienyl)-3-(methylamino)propyl 1-naphthyl ether has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound’s unique structure makes it suitable for use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Studies: It can serve as a probe or ligand in biochemical assays to study protein-ligand interactions.

Mechanism of Action

The mechanism of action of 1-(3-Thienyl)-3-(methylamino)propyl 1-naphthyl ether depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved can vary but often include signal transduction pathways and metabolic processes.

Comparison with Similar Compounds

  • 1-(3-Thienyl)-3-(dimethylamino)propyl 1-naphthyl ether
  • 1-(2-Thienyl)-3-(methylamino)propyl 1-naphthyl ether
  • 1-(3-Thienyl)-3-(methylamino)propyl 2-naphthyl ether

Uniqueness: 1-(3-Thienyl)-3-(methylamino)propyl 1-naphthyl ether is unique due to the specific positioning of the thienyl and naphthyl groups, which can influence its chemical reactivity and interaction with biological targets. The presence of the methylamino group also adds to its distinctiveness, potentially affecting its pharmacokinetic properties and binding affinity in medicinal applications.

Properties

IUPAC Name

N-methyl-3-naphthalen-1-yloxy-3-thiophen-3-ylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NOS/c1-19-11-9-17(15-10-12-21-13-15)20-18-8-4-6-14-5-2-3-7-16(14)18/h2-8,10,12-13,17,19H,9,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMHDOCXPDYDKOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC(C1=CSC=C1)OC2=CC=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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